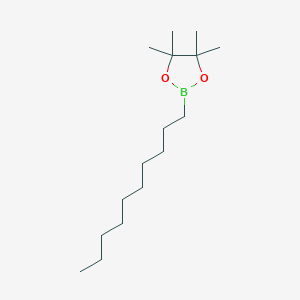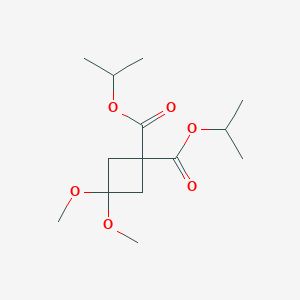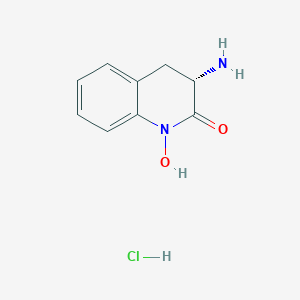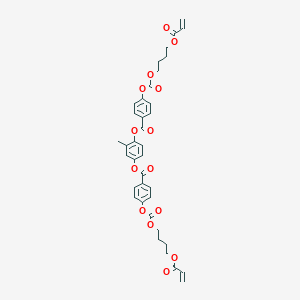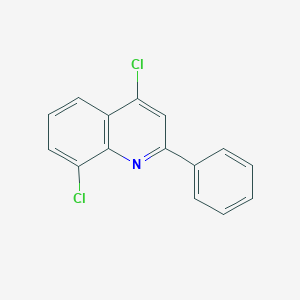
4,8-Dichloro-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dichloro-2-phenylquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, pharmacology, and biochemistry. This compound possesses unique properties that make it an attractive candidate for developing new drugs and therapies.
Applications De Recherche Scientifique
4,8-Dichloro-2-phenylquinoline has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been found to be effective against a wide range of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
The mechanism of action of 4,8-Dichloro-2-phenylquinoline involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4,8-Dichloro-2-phenylquinoline are primarily related to its ability to inhibit enzymes and proteins that are involved in various cellular processes. This compound has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,8-Dichloro-2-phenylquinoline in lab experiments is its potent activity against a wide range of diseases and disorders. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 4,8-Dichloro-2-phenylquinoline in scientific research. One potential direction is the development of new drugs and therapies based on this compound. Another direction is the exploration of its potential use in the treatment of neurological disorders. Additionally, further research is needed to understand the full range of its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 4,8-Dichloro-2-phenylquinoline involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride, followed by the cyclization of the intermediate product with phosphorus oxychloride. The final product is obtained by treating the resulting compound with chloroform and hydrochloric acid.
Propriétés
Numéro CAS |
126530-46-9 |
|---|---|
Nom du produit |
4,8-Dichloro-2-phenylquinoline |
Formule moléculaire |
C15H9Cl2N |
Poids moléculaire |
274.1 g/mol |
Nom IUPAC |
4,8-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H |
Clé InChI |
LCALZLPOXOPUPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Cl |
Synonymes |
4,8-Dichloro-2-phenylquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)
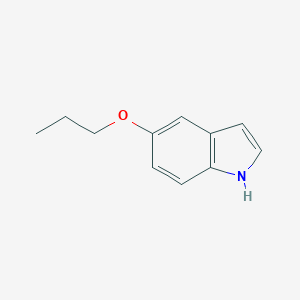

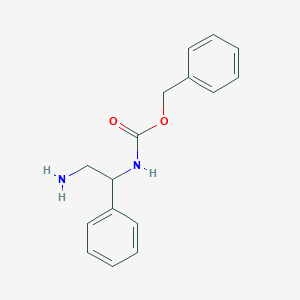
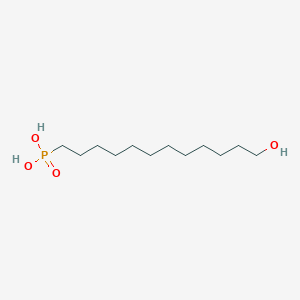
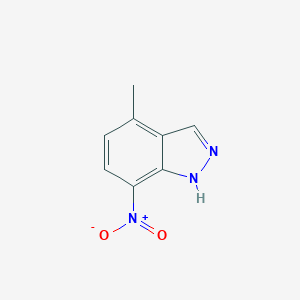
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)
